molecular formula Au2Mn B15488386 Gold;manganese CAS No. 12006-65-4

Gold;manganese

Cat. No.: B15488386
CAS No.: 12006-65-4
M. Wt: 448.87118 g/mol
InChI Key: QXFWCDMQPYLZIH-UHFFFAOYSA-N
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Description

Gold-manganese compounds and alloys exhibit unique structural, magnetic, and catalytic properties due to the interplay between gold's relativistic electron effects and manganese's high spin states. The Au-Mn system forms intermetallic phases such as AuMn (face-centered cubic), Au₃Mn (ordered tetragonal), and Au₅Mn (hexagonal), each with distinct magnetic behaviors. For example, AuMn demonstrates antiferromagnetic ordering below 365 K, while Au₃Mn shows complex magnetic transitions due to competing exchange interactions . These phases are synthesized via high-temperature solid-state reactions or hydrothermal methods, with precise stoichiometry control critical for property optimization .

Au-Mn nanomaterials, such as manganese oxide-coated gold nanoparticles (Au@MnO₂), are engineered for catalytic and biomedical applications. For instance, Au@MnO₂ synthesized via hydrothermal reduction of KMnO₄ on Au nanoparticles exhibits dual functionality in catalysis and T₁-weighted magnetic resonance imaging (MRI) due to Mn²⁺ release in acidic environments .

Properties

CAS No.

12006-65-4

Molecular Formula

Au2Mn

Molecular Weight

448.87118 g/mol

IUPAC Name

gold;manganese

InChI

InChI=1S/2Au.Mn

InChI Key

QXFWCDMQPYLZIH-UHFFFAOYSA-N

Canonical SMILES

[Mn].[Au].[Au]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Magnetic Properties

Compound Crystal Structure Magnetic Behavior Key Applications
Au-Mn FCC, tetragonal, hexagonal Antiferromagnetic (AuMn), complex ordering (Au₃Mn) Catalysis, spintronics
Au-Cu Ordered FCC (L1₀) Non-magnetic Jewelry, electronics
MnFe₂O₄/Au Core-shell (spinel/Au) Superparamagnetic Theranostics, hyperthermia
Pt-Mn Cubic, hexagonal Ferromagnetic (Pt₃Mn) Data storage, sensors
  • Au-Cu vs. Au-Mn: While Au-Cu alloys (e.g., L1₀-structured AuCu) are prized for mechanical strength and corrosion resistance, they lack the magnetic versatility of Au-Mn. Au-Mn’s antiferromagnetism enables applications in spintronic devices, unlike Au-Cu’s non-magnetic behavior .
  • MnFe₂O₄/Au vs. Au-Mn oxides: Core-shell MnFe₂O₄/Au nanoparticles combine plasmonic (Au) and magnetic (MnFe₂O₄) properties for multimodal imaging, whereas Au@MnO₂ focuses on redox catalysis and pH-responsive drug delivery .

Catalytic Performance

  • Au-Mn in Organic Synthesis: Au-Mn oxides catalyze tandem reactions such as amide–aldehyde–alkyne coupling, achieving >80% yield in cyclization steps. This contrasts with monometallic Au catalysts, which require harsh ligands for similar reactivity .
  • Au vs. Pt Catalysts : Gold(III) complexes (e.g., [AuCl₄]⁻) are less stable than Pt(II) analogs but excel in alkyne activation due to relativistic electron effects. Mn-doped Au catalysts enhance oxidative stability, bridging the gap with Pt’s durability .

Research Advancements and Challenges

  • Synthesis Innovations: Hydrothermal methods for Au@MnO₂ achieve 95% MnO₂ coating uniformity, critical for reproducible catalytic activity. Challenges remain in scaling up while avoiding Mn leaching .
  • Magnetic Tunability : Au₅Mn’s hexagonal phase shows tunable coercivity (10–100 Oe) via annealing, but its brittleness limits device integration compared to ductile Pt-Mn alloys .
  • Theranostic Applications: MnFe₂O₄/Au core-shell NPs demonstrate a 40% increase in MRI contrast vs. Gd-based agents, yet in vivo toxicity profiles require further validation .

Q & A

Q. What frameworks balance breadth and depth in Au-Mn experimental design?

  • Methodological Answer : Adopt a tiered approach: initial screening experiments (e.g., varying Mn doping levels) inform focused follow-ups (e.g., mechanistic studies via operando spectroscopy). Use fractional factorial designs to efficiently explore multi-variable spaces (e.g., temperature, pH, precursor concentration) .

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